molecular formula C9H12N2O B1424333 N'-Hydroxy-3-(pyridin-3-yl)propanimidamide CAS No. 201546-79-4

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide

Cat. No.: B1424333
CAS No.: 201546-79-4
M. Wt: 164.20 g/mol
InChI Key: SNEQBGRXVNQPKZ-UHFFFAOYSA-N
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Description

N’-Hydroxy-3-(pyridin-3-yl)propanimidamide is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyridine ring and an amidine group, which contribute to its unique chemical properties.

Scientific Research Applications

N’-Hydroxy-3-(pyridin-3-yl)propanimidamide has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Hydroxy-3-(pyridin-3-yl)propanimidamide can be synthesized through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by reduction with sodium borohydride to yield the desired compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-(pyridin-3-yl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine compounds, which can be further utilized in various chemical syntheses.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, binding to active sites and altering the activity of the target molecules. This interaction can affect various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-Hydroxy-3-(pyridin-2-yl)propanimidamide
  • N’-Hydroxy-3-(pyridin-4-yl)propanimidamide
  • N’-Hydroxy-3-(pyrimidin-2-yl)propanimidamide

Uniqueness

N’-Hydroxy-3-(pyridin-3-yl)propanimidamide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N'-Hydroxy-3-(pyridin-3-yl)propanimidamide can be achieved through a three-step process involving the protection of the amine group, the alkylation of the pyridine ring, and the deprotection of the amine group followed by hydroxylation.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group", "3-pyridinecarboxaldehyde is reacted with ethyl acetoacetate and ammonium acetate in acetic acid and diethyl ether to form 3-(pyridin-3-yl)but-2-en-1-ol.", "The amine group is then protected by reacting with ethyl chloroformate to form the corresponding carbamate.", "Step 2: Alkylation of the pyridine ring", "The protected amine is then alkylated by reacting with ethyl chloroformate and sodium hydroxide to form N-(3-chloropyridin-2-yl)carbamic acid ethyl ester.", "Step 3: Deprotection and hydroxylation", "The carbamate protecting group is removed by reacting with sodium hydroxide and methanol to form N-(3-pyridinyl)propanimidamide.", "Finally, the amine group is hydroxylated by reacting with hydroxylamine hydrochloride and sodium hydroxide to form N'-Hydroxy-3-(pyridin-3-yl)propanimidamide." ] }

CAS No.

201546-79-4

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-hydroxy-3-phenylpropanimidamide

InChI

InChI=1S/C9H12N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11)

InChI Key

SNEQBGRXVNQPKZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C(=N/O)/N

SMILES

C1=CC(=CN=C1)CCC(=NO)N

Canonical SMILES

C1=CC=C(C=C1)CCC(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.1 g (0.15 mol) of 3-(3-pyridyl)propionitrile is dissolved in a mixture of 61 ml of ethanol, and 15 ml of water and 9.5 g (0.14 mol) of hydroxylamine hydrochloride and 21 g (0.15 mol) of K2CO3 are added. After 24 hours at reflux, the solvent is removed in a vacuum, and the residue is extracted twice with ethanol. The extracts are concentrated by evaporation and recrystallized in hot ethanol. 14.1 g (56%) of product is obtained. Melting point 119-121° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
product
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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